![molecular formula C22H20N2O3S2 B2746591 2-(benzylthio)-N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide CAS No. 923424-65-1](/img/structure/B2746591.png)

2-(benzylthio)-N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

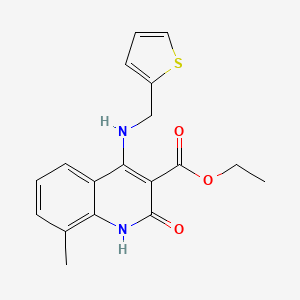

Molecular Structure Analysis

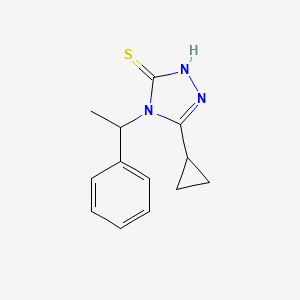

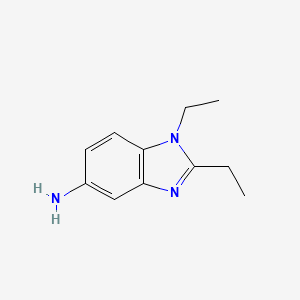

The molecular structure of this compound can be deduced from its IUPAC name and molecular formula. It contains a benzylthio group, a furan-2-ylmethyl group, and a 4-methoxybenzo[d]thiazol-2-yl group.Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Properties

This compound exhibits promising antibacterial and antifungal activities. Researchers have investigated its efficacy against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains. The compound’s mechanism of action involves disrupting cell membranes or inhibiting essential enzymes, making it a potential candidate for novel antimicrobial agents .

Anti-Inflammatory Effects

Studies have explored the anti-inflammatory properties of this compound. It may modulate inflammatory pathways by targeting specific receptors or signaling molecules. Further research is needed to elucidate its precise mechanisms and potential applications in treating inflammatory diseases .

Anticancer Potential

Preclinical investigations suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. Its ability to interfere with cell proliferation, induce apoptosis, or inhibit specific oncogenic pathways warrants further exploration. Researchers are studying its potential as an adjunct therapy or even a lead compound for novel anticancer drugs .

Neuroprotective Activity

The compound has shown neuroprotective effects in experimental models. It may enhance neuronal survival, reduce oxidative stress, or modulate neurotransmitter systems. These findings open avenues for research in neurodegenerative diseases and brain injury .

Antioxidant Properties

As an antioxidant, this compound scavenges free radicals and protects cells from oxidative damage. Its chemical structure allows it to neutralize reactive oxygen species, making it relevant for applications in health supplements or functional foods .

Anti-HIV Activity

Emerging evidence suggests that this compound exhibits inhibitory effects against HIV replication. Researchers are investigating its potential as part of combination therapies or as a lead compound for developing new antiretroviral drugs .

Photoprotective Applications

Due to its benzothiazole moiety, this compound may have photoprotective properties. It could be explored for use in sunscreens or other skin care products to shield against UV radiation-induced damage .

Metal Chelation and Coordination Chemistry

The sulfur-containing group in the compound allows it to chelate metal ions. Researchers have studied its coordination behavior with transition metals, which has implications in catalysis, materials science, and bioinorganic chemistry .

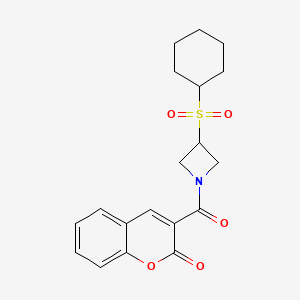

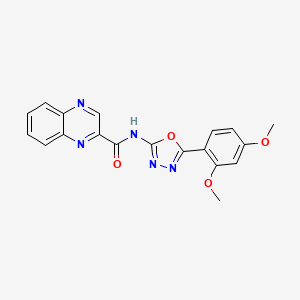

!Benzofuran Figure 1: Chemical structure of benzofuran, a related compound .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-benzylsulfanyl-N-(furan-2-ylmethyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3S2/c1-26-18-10-5-11-19-21(18)23-22(29-19)24(13-17-9-6-12-27-17)20(25)15-28-14-16-7-3-2-4-8-16/h2-12H,13-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZROEVJQDKWIPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CO3)C(=O)CSCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylthio)-N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4-difluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2746516.png)

![Methyl 5,5,7,7-tetramethyl-2-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2746517.png)

![N-(2,5-dimethylphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2746530.png)